molecular formula C16H21ClN2O4S3 B2724652 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine CAS No. 863450-20-8

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine

Cat. No. B2724652
CAS RN: 863450-20-8
M. Wt: 436.98
InChI Key: LGNOBGMUJUVKMQ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine involves the inhibition of PKC activity. PKC is a serine/threonine kinase that is activated by various stimuli such as hormones, growth factors, and neurotransmitters. Upon activation, PKC phosphorylates downstream targets that regulate various cellular processes such as proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and inhibits its activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell types. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a potential role in the treatment of diabetes. In addition, it has been shown to modulate the release of neurotransmitters in the brain, suggesting a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine in lab experiments include its selectivity for PKC and its ability to inhibit downstream signaling pathways. It has also been shown to have low toxicity in various cell types. However, one limitation of using this compound is its solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine. One direction is to study its potential role in the treatment of cancer and diabetes. Another direction is to study its effects on various signaling pathways and its potential role in the treatment of neurological disorders. In addition, future studies may focus on improving the solubility of this compound in aqueous solutions and developing more selective inhibitors of PKC.

Synthesis Methods

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine has been reported in various research articles. One such method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylsulfonyl-N-isopentylthiazol-5-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes. PKC is an enzyme that plays a crucial role in signal transduction pathways and has been implicated in various diseases such as cancer and diabetes. This compound has been shown to selectively inhibit the activity of PKC and has been used to study its downstream effects.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S3/c1-4-25(20,21)16-19-15(14(24-16)18-10-9-11(2)3)26(22,23)13-7-5-12(17)6-8-13/h5-8,11,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNOBGMUJUVKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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